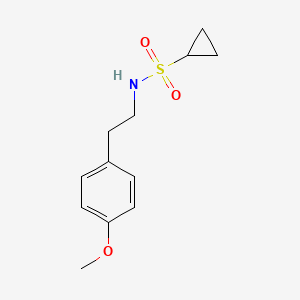

N-(4-methoxyphenethyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of sulfonamides derived from 4-methoxyphenethylamine was synthesized by reacting it with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution at pH 9 . This parent molecule was subsequently treated with various alkyl/aralkyl halides, using N,N-dimethylformamide (DMF) as solvent and LiH as activator to produce a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The parent molecule was treated with various alkyl/aralkyl halides to produce a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides .Applications De Recherche Scientifique

Neuroprotection

The compound has been found to exert a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation . It has been shown to improve outcomes after transient middle cerebral artery occlusion (MCAO), and accelerate the recovery of energy metabolism in the hippocampus in MCAO rats .

Regulation of Energy Homeostasis

The compound has been associated with the regulation of energy homeostasis in neurons under both normal and oxygen glucose deprivation (OGD) conditions . It has been shown to increase glucose uptake markedly .

Activation of O-GlcNAcylation

The compound has been shown to activate O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke . This activation is thought to mediate the compound’s neuroprotective effect .

Mitochondrial Network Homeostasis

The compound has been found to contribute to mitochondrial network homeostasis in neuronal cells under ischemic-like conditions . It has been shown to improve mitochondrial homeostasis and bioenergy, and inhibit the mitochondrial apoptosis pathway .

Enhancement of O-GlcNAcylation on Mitochondrial Proteins

The compound has been shown to enhance O-GlcNAcylation on mitochondrial proteins, which is thought to contribute to its neuroprotective effects .

Potential Therapeutic Applications

The compound has gained significant attention in scientific research due to its potential therapeutic applications. However, the specific therapeutic applications are not detailed in the available resources.

Mécanisme D'action

While the mechanism of action for “N-(4-methoxyphenethyl)cyclopropanesulfonamide” is not explicitly stated, similar compounds have been designed to evaluate their inhibitory effects on acetylcholinesterase enzyme . For instance, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate .

Orientations Futures

The future directions for “N-(4-methoxyphenethyl)cyclopropanesulfonamide” and similar compounds could involve further exploration of their therapeutic potential. For instance, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed promising acetylcholinesterase inhibitory activity and could serve as a lead structure for the design of more potent acetylcholinesterase inhibitors .

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-11-4-2-10(3-5-11)8-9-13-17(14,15)12-6-7-12/h2-5,12-13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZKCSXXTYPTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenethyl)cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2993186.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2993188.png)

![2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B2993191.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2993198.png)

![5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2993199.png)